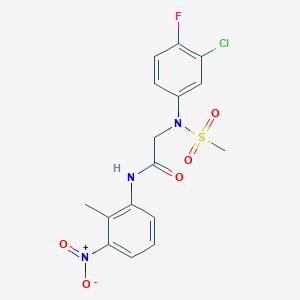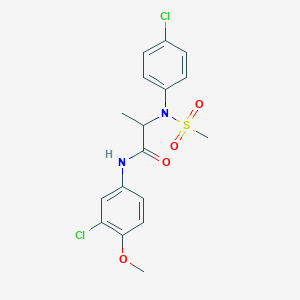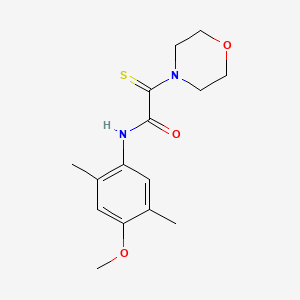![molecular formula C18H28N2O4 B4187898 1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B4187898.png)
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
Übersicht
Beschreibung
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol is a chemical compound that belongs to the class of beta-blockers. It is commonly known as carvedilol and is used in the treatment of various cardiovascular diseases such as high blood pressure, heart failure, and angina.
Wirkmechanismus
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and oxygen demand. Carvedilol also has antioxidant properties and can scavenge free radicals, thereby protecting the heart and blood vessels from oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. Carvedilol also reduces the production of inflammatory cytokines, which can contribute to the development of cardiovascular diseases. Additionally, carvedilol has been found to improve endothelial function, which is important for maintaining normal blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol is a widely used beta-blocker in preclinical and clinical studies. It has been shown to be effective in reducing blood pressure, heart rate, and oxidative stress. However, carvedilol has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental models. Additionally, carvedilol can interact with other drugs and can cause adverse effects in some individuals.
Zukünftige Richtungen
There are several future directions for the study of carvedilol. One area of research is the development of novel formulations of carvedilol that can improve its pharmacokinetic properties and reduce the frequency of dosing. Another area of research is the identification of new therapeutic targets for carvedilol, such as the renin-angiotensin-aldosterone system. Additionally, the use of carvedilol in combination with other drugs for the treatment of cardiovascular diseases is an area of active research.
Conclusion:
Carvedilol is a beta-blocker that has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has several biochemical and physiological effects on the body and has been found to be effective in reducing blood pressure, heart rate, and oxidative stress. Carvedilol has some limitations for lab experiments, but there are several future directions for the study of this compound. Overall, carvedilol is an important drug in the treatment of cardiovascular diseases and has the potential to improve the lives of millions of people worldwide.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been shown to reduce the risk of heart failure, improve left ventricular function, and reduce mortality in patients with heart failure. Carvedilol has also been found to be effective in reducing blood pressure and preventing the progression of atherosclerosis.
Eigenschaften
IUPAC Name |
1-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-22-18-10-14(11-19-15-3-4-15)2-5-17(18)24-13-16(21)12-20-6-8-23-9-7-20/h2,5,10,15-16,19,21H,3-4,6-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POISNYRKUHJBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OCC(CN3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4187818.png)

![ethyl 2-({[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4187829.png)

![3-methoxy-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4187846.png)
![N-ethyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4187859.png)
![N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride](/img/structure/B4187868.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4187874.png)
![1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4187875.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187883.png)
![5-(2-methoxyphenyl)-3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4187893.png)
![ethyl 4-{[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}benzoate](/img/structure/B4187903.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B4187910.png)